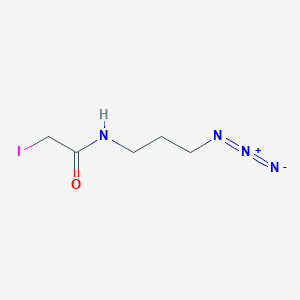

Iodoacetamide azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9IN4O |

|---|---|

Molecular Weight |

268.06 g/mol |

IUPAC Name |

N-(3-azidopropyl)-2-iodoacetamide |

InChI |

InChI=1S/C5H9IN4O/c6-4-5(11)8-2-1-3-9-10-7/h1-4H2,(H,8,11) |

InChI Key |

QFEQUQOYWKZOOV-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=O)CI)CN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Iodoacetamide Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthesis pathways for Iodoacetamide (B48618) Azide (B81097), a bifunctional reagent of significant interest in chemical biology and drug development. This document outlines the primary synthetic routes, provides detailed experimental protocols derived from analogous reactions, and presents key quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Iodoacetamide azide is a valuable chemical tool that incorporates two highly useful reactive groups: an iodoacetamide and an azide. The iodoacetamide moiety serves as an efficient alkylating agent, primarily targeting thiol groups in cysteine residues within proteins, making it a powerful tool for proteomics and protein chemistry. The azide group is a versatile chemical handle for "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the conjugation of biomolecules to a wide array of probes, tags, or other molecules of interest. The combination of these functionalities in a single molecule allows for orthogonal bioconjugation strategies, making this compound a key reagent for creating complex bioconjugates, activity-based probes, and targeted therapeutics.

Core Synthesis Pathway

The most logical and established synthetic route to this compound proceeds through a three-step sequence starting from readily available precursors. This pathway involves the synthesis of a key intermediate, 2-azidoethan-1-amine, followed by acylation and a subsequent halogen exchange reaction.

A high-level overview of this pathway is presented below:

The Principle and Application of Iodoacetamide Azide in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoacetamide (B48618) azide (B81097) has emerged as a powerful bifunctional reagent in chemical biology and proteomics, enabling the selective targeting and subsequent bioorthogonal ligation of proteins. This technical guide delves into the core principles governing the use of iodoacetamide azide in click chemistry, providing a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to inform experimental design. Through the strategic combination of cysteine alkylation and azide-alkyne cycloaddition, this probe facilitates a wide range of applications, from protein identification and visualization to the elucidation of complex cellular processes.

Core Principles of this compound Chemistry

This compound is a hetero-bifunctional molecule designed for a two-step protein modification strategy.[1] Its utility is rooted in the distinct reactivity of its two key functional groups: the iodoacetamide moiety and the azide moiety.

-

Step 1: Cysteine Alkylation: The iodoacetamide group is a potent alkylating agent that exhibits high reactivity towards nucleophiles, particularly the thiol group (-SH) of cysteine residues within proteins.[2] This reaction, a classic SN2 nucleophilic substitution, results in the formation of a stable thioether bond, covalently attaching the azide-containing probe to the protein.[3] This initial step is crucial for targeting specific proteins, especially those with reactive cysteine residues. To ensure specificity for cysteine residues, the reaction is typically carried out at a slightly alkaline pH (7.5-8.5) and in the dark, as iodoacetamide is light-sensitive.[4]

-

Step 2: Bioorthogonal Click Chemistry: The azide group, now tethered to the protein, serves as a "bioorthogonal handle." This means it is chemically inert to the vast majority of functional groups found in biological systems, ensuring that it does not participate in unwanted side reactions.[5] This azide handle is then available for a highly specific and efficient "click" reaction with an alkyne-containing molecule. The two primary forms of this reaction are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction that requires a copper(I) catalyst to form a stable triazole linkage between the azide and a terminal alkyne.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes a strained cyclooctyne (B158145) that reacts readily with the azide without the need for a metal catalyst.[7]

-

This two-step approach allows for the versatile labeling of proteins with a wide array of reporter molecules, such as fluorophores for imaging, biotin (B1667282) for affinity purification and enrichment, or other probes for functional studies.

Quantitative Data Presentation

The efficiency of protein labeling using this compound is dependent on the conditions of both the alkylation and the subsequent click chemistry reaction. The following tables summarize key quantitative parameters to guide experimental design.

Table 1: Cysteine Alkylation with Iodoacetamide Derivatives

| Parameter | Recommended Condition | Reported Efficiency/Yield | Key Considerations |

| Iodoacetamide Concentration | 1.1 - 10-fold molar excess over reducing agent | >95% for accessible cysteines[8] | Higher concentrations can lead to off-target alkylation of other residues (Met, Lys, His).[4] |

| Reducing Agent (e.g., DTT, TCEP) | 5-10 mM | N/A | Essential for reducing disulfide bonds to expose free thiols. |

| pH | 7.5 - 8.5 | Optimal for cysteine specificity | Higher pH increases the reactivity of other nucleophilic residues. |

| Temperature | Room Temperature (20-25°C) or 37°C | N/A | Higher temperatures can increase reaction rate but may also promote side reactions. |

| Reaction Time | 30 - 60 minutes | N/A | Longer incubation times can increase the risk of non-specific labeling. |

Table 2: Comparison of CuAAC and SPAAC for Azide-Labeled Proteins

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Rate | Very Fast (Second-order rate constants: 104 - 105 M-1s-1)[7] | Fast to Very Fast (Second-order rate constants: 10-1 - 103 M-1s-1)[7] |

| Biocompatibility | Potentially cytotoxic due to copper catalyst | Generally considered more biocompatible |

| Typical Yield | High (>90%)[5] | High (>90%)[5] |

| Key Reagents | Copper(I) source (e.g., CuSO4 + sodium ascorbate), Ligand (e.g., TBTA, THPTA), Alkyne-probe | Strained cyclooctyne (e.g., DBCO, BCN), Alkyne-probe |

| Primary Application | In vitro labeling, cell lysates, fixed cells | In vivo labeling, live-cell imaging |

| Potential Side Reactions | Reactive oxygen species (ROS) generation | Thiol-yne side reactions with free cysteines[9] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in protein labeling and click chemistry. Optimization may be required for specific proteins and applications.

Protocol for Protein Alkylation with this compound

-

Protein Preparation:

-

Dissolve the protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

If necessary, reduce disulfide bonds by adding a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM and incubating at 37°C for 30-60 minutes.

-

-

Alkylation Reaction:

-

Prepare a fresh stock solution of this compound in a compatible solvent (e.g., DMSO or DMF).

-

Add this compound to the protein solution to a final concentration that is a 1.1 to 2-fold molar excess over the reducing agent.

-

Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.

-

-

Removal of Excess Reagent:

-

Remove unreacted this compound and reducing agent using a desalting column, dialysis, or spin filtration.

-

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagent Preparation:

-

Prepare stock solutions of:

-

Alkyne-functionalized reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore) in DMSO.

-

Copper(II) sulfate (B86663) (CuSO4) in water.

-

A copper(I)-stabilizing ligand (e.g., TBTA or THPTA) in DMSO or water.

-

A reducing agent, such as sodium ascorbate (B8700270), freshly prepared in water.

-

-

-

Click Reaction:

-

To the azide-labeled protein solution, add the alkyne-reporter molecule to a final concentration of 10-100 µM.

-

Add the copper(I)-stabilizing ligand to a final concentration of 100-500 µM.

-

Add CuSO4 to a final concentration of 50-200 µM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-2 hours.

-

-

Purification:

-

Remove excess reagents by protein precipitation (e.g., with acetone (B3395972) or TCA), desalting column, or dialysis.

-

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Reagent Preparation:

-

Prepare a stock solution of the strained cyclooctyne-reporter molecule (e.g., DBCO-fluorophore) in a compatible solvent (e.g., DMSO).

-

-

Click Reaction:

-

To the azide-labeled protein solution, add the strained cyclooctyne-reporter molecule to a final concentration of 25-100 µM.

-

Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction can also be carried out overnight at 4°C.

-

-

Purification:

-

Purify the labeled protein using methods such as a desalting column, dialysis, or protein precipitation to remove unreacted cyclooctyne.

-

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the application of this compound.

Conclusion

This compound stands as a versatile and powerful tool for the chemical biologist and proteomics researcher. Its dual-functional nature allows for the targeted covalent modification of cysteine residues, followed by a highly selective and efficient click reaction for the introduction of a wide range of functionalities. By understanding the core principles of its reactivity and carefully optimizing experimental conditions, researchers can leverage this reagent to gain deeper insights into protein function, structure, and interactions within complex biological systems. The continued development and application of such chemical probes will undoubtedly continue to drive innovation in drug discovery and our fundamental understanding of cellular biology.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 4. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

An In-depth Technical Guide to Iodoacetamide Azide for Bioorthogonal Protein Labeling

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodoacetamide (B48618) azide (B81097) is a powerful heterobifunctional chemical probe designed for the targeted labeling of cysteine residues in proteins. This reagent uniquely combines two potent chemistries: the high reactivity of an iodoacetamide group toward cysteine thiols and the versatility of an azide group for bioorthogonal "click" chemistry. This dual functionality allows for a two-step labeling strategy. First, the iodoacetamide moiety forms a stable, covalent thioether bond with cysteine residues within a protein of interest. Second, the incorporated azide handle can be selectively and efficiently conjugated to a wide array of reporter molecules, such as fluorophores or biotin (B1667282), that have been modified with a corresponding alkyne or strained-cyclooctyne group. This guide provides a comprehensive overview of the underlying chemistry, quantitative performance metrics, detailed experimental protocols, and key applications of iodoacetamide azide in protein research and drug development.

Core Chemistry and Mechanism of Action

The utility of this compound is rooted in two distinct and sequential chemical transformations: cysteine alkylation and bioorthogonal azide-alkyne cycloaddition.

Cysteine Alkylation via Iodoacetamide

The primary reaction involves the specific modification of cysteine residues through an S(_N)2 (bimolecular nucleophilic substitution) reaction.[1] The deprotonated thiol group (thiolate) of a cysteine residue, acting as a potent nucleophile, attacks the electrophilic carbon atom of the iodoacetamide group. This displaces the iodide ion and results in the formation of a highly stable, irreversible thioether linkage known as a carbamidomethyl group.[1][2] This alkylation step effectively captures the cysteine residue, preventing its participation in disulfide bond formation and introducing a bioorthogonal azide handle.[2]

Bioorthogonal "Click" Chemistry

Once the protein is labeled with the azide group, this "handle" can be used for bioorthogonal ligation. The azide is small, non-perturbing, and generally inert to biological functionalities, making it an ideal tag for cellular environments.[3][4] The two most prevalent click chemistry reactions for this purpose are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction between the azide and a terminal alkyne-modified reporter molecule.[5] It forms a stable 1,4-disubstituted triazole linkage. While extremely effective, the requirement for a copper(I) catalyst can be a limitation for live-cell imaging due to copper's cytotoxicity.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent copper toxicity, SPAAC was developed. This reaction uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts readily with the azide without the need for a metal catalyst.[5][7] While highly biocompatible, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[8]

Quantitative Data and Reagent Properties

The efficiency of the labeling process depends on the physicochemical properties of the reagent and the reaction conditions.

Table 1: Physicochemical Properties of this compound Derivatives

| Property | This compound | Iodoacetamide-PEG3-Azide | Source |

|---|---|---|---|

| Formula | C₅H₉IN₄O | C₈H₁₅IN₄O₄ | [9] |

| Molecular Weight (MW) | 268.1 g/mol | 386.21 g/mol | [9][10] |

| Appearance | Slightly yellow oil | Solid or oil | [11] |

| Solubility | DMSO, DMF, DCM, THF, Chloroform | DMSO, DMF | [10][11] |

| Storage Conditions | -20°C, Desiccate, Protect from light | -20°C, Protect from light |[10][11] |

Table 2: Comparison of Bioorthogonal Ligation Reactions

| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Source |

|---|---|---|---|

| Reactants | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO) | [5] |

| Catalyst Required | Yes (Copper (I)) | No | [6] |

| Relative Speed | Very Fast (k ≈ 10⁴ - 10⁵ M⁻¹s⁻¹) | Fast (k ≈ 1 M⁻¹s⁻¹) | [8] |

| Biocompatibility | Limited in live cells due to copper toxicity | Excellent, widely used in vivo | [6][12] |

| Pros | High efficiency, rapid kinetics | No toxic catalyst, suitable for live systems | [5][13] |

| Cons | Potential cytotoxicity | Slower kinetics, bulkier alkyne group |[8][12] |

Table 3: Typical Reaction Parameters for Cysteine Alkylation

| Parameter | Recommended Condition | Rationale & Considerations | Source |

|---|---|---|---|

| pH | 7.5 - 8.5 | The cysteine thiol must be deprotonated to the more nucleophilic thiolate form. | [14][15] |

| Temperature | Room Temperature or 37°C | Balances reaction rate with protein stability. | [16] |

| Molar Excess of Reagent | 2 to 10-fold molar excess over reducing agent | Ensures complete alkylation but excess can lead to off-target reactions. | [14][17] |

| Incubation Time | 30 - 60 minutes | Sufficient for reaction completion; longer times increase risk of side reactions. | [15] |

| Light Conditions | Protect from light | Iodoacetamide is light-sensitive and can degrade upon exposure. |[14][15] |

Experimental Protocols

The following protocols provide a generalized workflow for protein labeling using this compound. Optimization may be required for specific proteins and applications.

Protocol 1: Protein Labeling with this compound

This protocol details the initial alkylation of cysteine residues.

-

Protein Reduction:

-

Solubilize the protein sample (e.g., 20-100 µg) in a suitable buffer such as 200 mM ammonium (B1175870) bicarbonate, pH 8.0.[14]

-

Add a reducing agent, like TCEP (Tris(2-carboxyethyl)phosphine), to a final concentration of 5-10 mM to reduce all disulfide bonds. DTT can also be used.

-

Incubate the mixture at 55°C for 1 hour.[14]

-

-

Alkylation:

-

Immediately before use, prepare a stock solution of this compound (e.g., 100 mM in anhydrous DMSO or DMF). Crucially, this solution must be prepared fresh and protected from light. [14][15]

-

Cool the protein sample to room temperature.

-

Add the this compound solution to the protein sample to achieve a final concentration that is approximately a 2 to 4-fold molar excess over the reducing agent used in the previous step.[17]

-

Incubate for 30-60 minutes at room temperature in the dark.[15]

-

-

Removal of Excess Reagent:

-

Quench the reaction by adding a thiol-containing reagent like DTT or L-cysteine to scavenge any unreacted this compound.

-

Remove the excess labeling reagent, reducing agent, and quenching agent using a desalting column, dialysis, or buffer exchange spin column appropriate for the size of the protein.[1]

-

Protocol 2: Click Chemistry Conjugation (CuAAC Method)

This protocol describes the attachment of an alkyne-functionalized reporter molecule to the azide-labeled protein.

-

Reagent Preparation:

-

Azide-Labeled Protein: Prepare the purified protein from Protocol 1 at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS).

-

Alkyne-Reporter: Prepare a 10 mM stock solution of the alkyne-functionalized molecule (e.g., alkyne-fluorophore) in DMSO.[18]

-

Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.[18]

-

Sodium Ascorbate (B8700270): Prepare a 500 mM stock solution in water. This solution must be prepared fresh. [18]

-

THPTA Ligand (optional but recommended): Prepare a 100 mM stock solution of a copper-chelating ligand like THPTA in water. This ligand protects the protein from copper-induced damage and accelerates the reaction.[6][18]

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-reporter (typically 2-5 fold molar excess over the protein), and the THPTA ligand (to a final concentration of 1-2 mM).[18]

-

In a separate tube, pre-mix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).[18]

-

Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.

-

Incubate the reaction for 1-2 hours at room temperature. If using a fluorescent reporter, protect the reaction from light.

-

-

Purification and Analysis:

-

Purify the final labeled protein conjugate using a desalting column or dialysis to remove click chemistry reagents.

-

Analyze the final product using methods such as SDS-PAGE with in-gel fluorescence (if a fluorophore was used) or mass spectrometry to confirm labeling and determine labeling efficiency.[19]

-

Applications and Key Considerations

-

Applications: this compound enables a broad range of applications, including:

-

Protein Visualization: Attaching fluorescent dyes to visualize protein localization in cells or on gels.[19]

-

Protein Enrichment: Conjugating biotin for subsequent affinity purification and identification of cysteine-containing proteins by mass spectrometry.[19][20]

-

PROTAC Development: Serving as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[21]

-

Surface Functionalization: Modifying biomaterials, nanoparticles, or hydrogels with proteins.[10]

-

-

Key Considerations:

-

Specificity: While highly reactive towards cysteine, excess iodoacetamide or non-optimal pH can lead to off-target alkylation of other residues like lysine, histidine, and methionine.[14]

-

Reagent Stability: this compound solutions are unstable and sensitive to light and moisture. They should always be prepared fresh in anhydrous solvent and used immediately.[10][15]

-

Background Labeling: In complex mixtures like cell lysates, non-specific background labeling can occur. Capping free thiols with standard iodoacetamide before performing CuAAC with alkyne probes can help mitigate certain side reactions.[3][22]

-

Conclusion

This compound is a highly effective and versatile tool for modern proteomics and chemical biology. By providing a robust method for first targeting cysteine residues and then introducing a bioorthogonal handle, it bridges the gap between traditional protein chemistry and the advanced capabilities of click chemistry. For researchers, scientists, and drug developers, this reagent offers a precise and adaptable platform for labeling, tracking, and manipulating proteins, thereby accelerating discovery in a wide range of biological and therapeutic contexts.

References

- 1. benchchem.com [benchchem.com]

- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 3. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpt.com [jpt.com]

- 6. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]

- 7. polysciences.com [polysciences.com]

- 8. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, 352307-52-9 | BroadPharm [broadpharm.com]

- 10. Iodoacetamide-PEG3-Azide, CAS 1594986-04-5 | AxisPharm [axispharm.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 13. bachem.com [bachem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. vectorlabs.com [vectorlabs.com]

- 20. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility and Stability of Iodoacetamide Azide in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of iodoacetamide (B48618) azide (B81097) in aqueous buffers. Due to the limited availability of direct quantitative data for this specific bifunctional reagent, this document synthesizes information from datasheets of commercially available iodoacetamide azide, the known chemical properties of its constituent iodoacetamide and azide functional groups, and established scientific protocols. The guide is intended to provide researchers with the foundational knowledge and practical methods to effectively utilize this compound in their experimental workflows.

Introduction to this compound

This compound is a heterobifunctional crosslinking reagent that incorporates two distinct reactive moieties: an iodoacetamide group and an azide group. The iodoacetamide functional group is a well-established reagent for the specific alkylation of sulfhydryl groups, most notably the side chains of cysteine residues in proteins. This reaction is highly efficient under slightly alkaline conditions. The azide group is a versatile chemical handle for bioorthogonal chemistry, enabling covalent ligation to molecules containing an alkyne or a phosphine (B1218219) through "click chemistry" (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC) or the Staudinger ligation, respectively.[1][2][3] This dual functionality makes this compound a valuable tool for protein modification, conjugation, and analysis.

Physicochemical Properties and Solubility

This compound is typically supplied as a slightly yellow oil and should be stored at -20°C under desiccated conditions to ensure its stability.[4] While quantitative data on its aqueous solubility is not extensively published, its solubility in common organic solvents is known.[4]

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| DMSO | Soluble | [4] |

| DMF | Soluble | [4] |

| DCM (Dichloromethane) | Soluble | [4] |

| THF (Tetrahydrofuran) | Soluble | [4] |

| Chloroform | Soluble | [4] |

| Aqueous Buffers | See Below |

The solubility of the parent compound, iodoacetamide, in water is well-documented.[5][6][7] Based on the hydrophilic nature of the amide group, this compound is expected to have moderate solubility in aqueous buffers. However, the overall solubility will be influenced by the buffer composition, ionic strength, and pH. For practical applications, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer immediately before use.

Stability in Aqueous Buffers

The stability of this compound in aqueous solutions is a critical consideration for its effective use. The molecule's stability is primarily dictated by the iodoacetamide moiety, which is susceptible to hydrolysis.[8]

Key Factors Influencing Stability:

-

pH: The iodoacetamide group is more stable at a neutral to slightly acidic pH. At alkaline pH (typically > 8.5), the rate of hydrolysis increases significantly. However, the alkylation reaction with thiols is most efficient at a slightly alkaline pH (7.5-8.5). Therefore, a compromise must be made between reagent stability and reaction efficiency.

-

Light: Iodoacetamide and its derivatives are known to be light-sensitive.[8] Exposure to light can lead to degradation. Therefore, solutions containing this compound should be protected from light.

-

Temperature: As with most chemical reactions, the rate of hydrolysis of this compound will increase with temperature. For prolonged incubations, lower temperatures are recommended to minimize degradation.

-

Buffer Nucleophiles: Buffers containing nucleophilic species (e.g., Tris) can potentially react with the iodoacetamide group, leading to its inactivation. It is advisable to use non-nucleophilic buffers such as phosphate (B84403) or HEPES.

The azide functional group, in contrast, is generally stable in aqueous buffers and under typical physiological conditions.[3][9] It does not readily react with most biological functional groups, making it a bioorthogonal handle.[3]

Table 2: Summary of this compound Stability in Aqueous Buffers

| Condition | Expected Stability | Recommendations |

| pH | More stable at pH 6.0-7.5. Increased rate of hydrolysis at pH > 8.5. | Prepare fresh solutions and use promptly, especially at alkaline pH. For storage of stock solutions, use an anhydrous organic solvent. |

| Temperature | Degradation rate increases with temperature. | Store stock solutions at -20°C. Perform reactions at controlled temperatures (e.g., room temperature or 4°C for longer incubations). |

| Light | Light-sensitive.[8] | Protect solutions from light by using amber vials or covering containers with aluminum foil. |

| Buffer Composition | Can react with nucleophilic buffers (e.g., Tris). | Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate. |

| Presence of Thiols | Reacts specifically with thiol groups. | Avoid the presence of extraneous thiol-containing reagents (e.g., DTT, β-mercaptoethanol) in the reaction buffer unless they are the target. |

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol provides a standardized method for determining the equilibrium solubility of this compound in a specific aqueous buffer.[10][11]

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., 100 mM sodium phosphate, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated analytical balance

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be visually apparent.

-

Tightly cap the vial and place it on an orbital shaker or rotator.

-

Incubate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Dilute the supernatant with the buffer to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved this compound using a pre-validated analytical method (e.g., HPLC-UV).

-

The determined concentration represents the equilibrium solubility of this compound in the tested buffer at the specified temperature.

Protocol for Assessing Stability in Aqueous Buffer

This protocol outlines a method to determine the stability of this compound in an aqueous buffer over time by monitoring its degradation.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., 100 mM sodium phosphate, pH 7.4)

-

Thermostatted incubator or water bath

-

Vials with screw caps, protected from light

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Quenching solution (e.g., a high concentration of a thiol-containing compound like N-acetylcysteine)

Procedure:

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

-

Dilute the stock solution into the pre-warmed aqueous buffer to a known starting concentration (e.g., 1 mM).

-

Immediately take a time-zero (t=0) aliquot, quench the reaction, and store it for later analysis.

-

Incubate the remaining solution at a constant temperature (e.g., 25°C or 37°C), protected from light.

-

At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution, quench them, and store for analysis.

-

Analyze all the collected samples using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the intact this compound.

-

Plot the concentration of this compound versus time. The rate of degradation and the half-life (t½) of the compound in the specific buffer can be calculated from this data.

Visualizations

Reaction Pathway of this compound

Caption: Reaction scheme of this compound with a protein thiol followed by click chemistry.

Experimental Workflow for Stability Assessment

Caption: Workflow for determining the stability of this compound in an aqueous buffer.

Conclusion

This compound is a potent bifunctional reagent for chemical biology and drug development. While its utility is clear, its successful application hinges on a thorough understanding of its solubility and stability in aqueous environments. This guide provides a framework for researchers to handle this reagent effectively. Due to the inherent reactivity and limited stability of the iodoacetamide group, it is imperative to prepare solutions fresh, protect them from light, and carefully consider the pH and composition of the buffer system. The provided experimental protocols offer a starting point for researchers to determine the precise solubility and stability parameters of this compound for their specific applications, ensuring reproducible and reliable results.

References

- 1. Organic azide - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. ubpbio.com [ubpbio.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. selleckchem.com [selleckchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. diva-portal.org [diva-portal.org]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. researchgate.net [researchgate.net]

Unlocking the Proteome's Secrets: A Technical Guide to Novel Applications of Iodoacetamide Azide

For Researchers, Scientists, and Drug Development Professionals

The study of proteins and their intricate signaling networks is paramount to understanding cellular function and disease. Iodoacetamide (B48618) azide (B81097), a versatile chemoproteomic tool, offers a powerful approach to covalently label cysteine residues, thereby enabling a deeper interrogation of the proteome. This technical guide explores novel applications of iodoacetamide azide, providing detailed methodologies and insights for its integration into advanced proteomics workflows. By leveraging the bioorthogonal azide handle for "click" chemistry, researchers can achieve targeted enrichment, identification, and quantification of proteins involved in critical cellular processes, including redox signaling.

Core Principles: Cysteine Reactivity and Bioorthogonal Chemistry

This compound is a cysteine-reactive probe that functions through the alkylation of the thiol group of cysteine residues, forming a stable covalent bond.[1] This reaction effectively installs an azide moiety onto the protein, which serves as a bioorthogonal handle. This handle can then be specifically and efficiently conjugated to a variety of reporter tags (e.g., biotin, fluorophores) containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[2][3] This two-step approach allows for the selective enrichment and subsequent identification of cysteine-containing proteins and peptides by mass spectrometry.

Novel Application: Redox Proteomics for Signaling Pathway Interrogation

A key area where this compound and its analogs are making a significant impact is in the field of redox proteomics. Reactive oxygen species (ROS) play crucial roles as signaling molecules, in part by inducing oxidative post-translational modifications on cysteine residues.[4] Iodoacetamide-based probes can be used to quantitatively map these changes in cysteine oxidation state across the proteome, providing insights into redox-regulated signaling pathways.

One such pathway of critical importance in cancer biology is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[5] EGFR activation is known to be modulated by redox signaling, with specific cysteine residues acting as sensors of the cellular redox environment.[4][5] By employing a quantitative redox proteomics workflow with an iodoacetamide-based probe, researchers can identify and quantify changes in the oxidation status of cysteines within the EGFR pathway upon stimulation or inhibitor treatment.

Quantitative Data Presentation

The following tables summarize key quantitative parameters relevant to the application of iodoacetamide-based probes in proteomics. While specific data for this compound is limited in publicly available literature, the data for the closely related and functionally analogous iodoacetamide and iodoacetamide-alkyne probes provide a strong predictive framework for its performance.

Table 1: Comparison of Cysteine-Reactive Probes

| Feature | This compound (Predicted) | Iodoacetamide | Iodoacetamide-Alkyne |

| Reactive Group | Iodoacetamide | Iodoacetamide | Iodoacetamide |

| Primary Target | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols |

| Functional Handle | Azide | None | Alkyne |

| Downstream Chemistry | Click Chemistry (CuAAC, SPAAC) | - | Click Chemistry (CuAAC) |

| Common Applications | Redox Proteomics, ABPP, Target ID | Standard Alkylation | Redox Proteomics, ABPP, Target ID |

| Relative Reactivity | High | High | High |

Table 2: Typical Labeling Efficiency and Conditions for Iodoacetamide-Based Probes

| Parameter | Value | Reference |

| Probe Concentration | 100 µM - 1 mM | [6][7] |

| Incubation Time | 30 - 60 minutes | [6][7] |

| Incubation Temperature | Room Temperature | [6][7] |

| pH | 7.2 - 8.0 | [6] |

| Alkylation Efficiency | >95% for accessible cysteines | [8] |

| Common Side Reactions | Alkylation of other nucleophilic residues (e.g., Lys, His, Met) at higher pH and concentrations | [9] |

Experimental Protocols

The following protocols are adapted from established methods for iodoacetamide-alkyne probes and are directly applicable to this compound for redox proteomics studies.

Protocol 1: In-situ Labeling of Cysteine Residues with this compound

This protocol describes the labeling of proteins in cell lysate to capture the in-situ redox state of cysteine residues.

Materials:

-

Cells of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)

-

This compound (stock solution in DMSO)

-

Dithiothreitol (DTT)

-

Protein quantification assay (e.g., BCA)

Procedure:

-

Culture and treat cells as required for the experiment.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in Lysis Buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

To a defined amount of protein lysate (e.g., 1 mg), add this compound to a final concentration of 1 mM.

-

Incubate for 1 hour at room temperature in the dark with gentle rotation.

-

Quench the reaction by adding DTT to a final concentration of 10 mM.

-

The azide-labeled proteome is now ready for downstream click chemistry and enrichment.

Protocol 2: Click Chemistry Reaction and Enrichment of Azide-Labeled Proteins

This protocol details the conjugation of a biotin-alkyne reporter to the azide-labeled proteins and their subsequent enrichment.

Materials:

-

Azide-labeled protein lysate (from Protocol 1)

-

Biotin-Alkyne (e.g., Biotin-PEG4-Alkyne)

-

Copper(II) Sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Streptavidin-agarose beads

-

Wash Buffers (e.g., PBS with 0.1% SDS, 6M Urea, PBS)

-

Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl pH 7.5)

Procedure:

-

To the azide-labeled lysate, add the following click chemistry reagents in order:

-

Biotin-Alkyne (final concentration 100 µM)

-

TCEP (final concentration 1 mM)

-

TBTA (final concentration 100 µM)

-

CuSO₄ (final concentration 1 mM)

-

-

Incubate for 1 hour at room temperature with gentle rotation.

-

Precipitate the proteins (e.g., with acetone) and resuspend in a buffer containing SDS (e.g., 1.2% SDS in PBS).

-

Incubate the biotinylated proteome with pre-washed streptavidin-agarose beads for 2 hours at room temperature.

-

Wash the beads sequentially with Wash Buffers to remove non-specifically bound proteins.

-

Elute the enriched proteins from the beads using Elution Buffer.

-

The enriched proteins can then be processed for mass spectrometry analysis (e.g., in-gel or in-solution digestion).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway that can be investigated using this compound.

Caption: Experimental workflow for proteome-wide analysis using this compound.

Caption: Simplified EGFR signaling pathway highlighting the role of ROS and redox-sensitive cysteines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

The Tipping Point of Bioorthogonal Chemistry: A Technical Guide to Azides and Alkynes in Click Reactions

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conjugate molecules in complex biological systems is paramount. "Click chemistry," a term that embodies a class of reactions with high yields, stereospecificity, and tolerance to a wide range of functional groups, has risen to this challenge. At the heart of the most prominent click reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—lie two key functional groups: the azide (B81097) and the alkyne. While both are partners in the formation of a stable triazole linkage, their fundamental properties and the reaction conditions they necessitate create a critical divergence in their applications, particularly in living systems. This technical guide provides an in-depth exploration of the core differences between azides and alkynes, offering a comparative analysis of their reactivity, biocompatibility, and practical utility, supplemented with quantitative data, detailed experimental protocols, and visual workflows to inform the rational design of bioconjugation strategies.

Core Principles: A Tale of Two Activation Strategies

The foundational reaction, the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, requires high temperatures and often results in a mixture of regioisomers, rendering it unsuitable for most biological applications.[1] The advent of CuAAC and SPAAC revolutionized the field by providing two distinct mechanisms to dramatically accelerate this transformation under biocompatible conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, often considered the quintessential "click" reaction, utilizes a copper(I) catalyst to orchestrate the regioselective formation of a 1,4-disubstituted triazole from a terminal alkyne and an azide.[2][3] The copper catalyst plays a crucial role in lowering the activation energy of the reaction, allowing it to proceed rapidly at room temperature and in aqueous environments.[1][4] The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.[][6] This catalytic cycle is highly efficient, leading to a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In contrast to CuAAC, SPAAC is a catalyst-free reaction that leverages the inherent ring strain of a cyclooctyne (B158145) to drive the cycloaddition with an azide.[7][8] The deformation of the alkyne's ideal 180° bond angle within the eight-membered ring creates a high-energy molecule that readily reacts to release this strain, forming a stable triazole.[8] This bioorthogonal approach completely avoids the cytotoxicity associated with the copper catalyst, making it exceptionally well-suited for applications within living cells and whole organisms.[7][9]

Quantitative Comparison: Reaction Kinetics and Performance

The choice between CuAAC and SPAAC often hinges on a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Alkyne Reactant | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN, DIFO) |

| Biocompatibility | Limited due to potential copper cytotoxicity.[10][11] Mitigation strategies include using chelating ligands.[12] | High, suitable for in vivo applications.[7][13] |

| Reaction Rate | Generally faster.[14] | Generally slower, dependent on the cyclooctyne used.[14][15] |

| Side Reactions | Potential for oxidative homocoupling of alkynes. | Cyclooctynes can be prone to side reactions with thiols.[16] |

| Reagent Accessibility | Simple terminal alkynes are readily available and cost-effective. | Strained cyclooctynes can be more complex and expensive to synthesize.[17] |

| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole.[2] | Produces a mixture of regioisomers.[9][17] |

| Reaction | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |

| CuAAC | Terminal Alkyne + Azide | 1 - 100[18] | The reaction rate is significantly influenced by the choice of the copper source and accelerating ligands.[14] |

| SPAAC | Bicyclo[6.1.0]nonyne (BCN) + Azide | ~0.15[14] | A moderately reactive and relatively stable cyclooctyne. |

| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | 10⁻³ - 1[12] | A highly reactive and commonly used cyclooctyne, offering faster kinetics than BCN.[14] |

| SPAAC | Difluorinated Cyclooctyne (DIFO) + Azide | ~0.1[12] | Fluorination of the cyclooctyne increases the reaction rate.[12] |

| SPAAC | Tetra-fluorinated aromatic azide + Cyclooctyne | 3.60[19] | Modification of the azide can also significantly enhance the reaction rate. |

Reactivity and Stability: A Deeper Dive into Azides and Alkynes

Azides: Organic azides are generally stable, high-energy molecules. Their stability allows for their incorporation into a wide range of biomolecules with minimal perturbation.[20] However, they are sensitive to reduction and can be decomposed by certain reagents. While primary and secondary alkyl azides are generally reactive in click chemistry, tertiary azides can exhibit reduced reactivity due to steric hindrance.[18] Electronic effects also play a role, with electron-withdrawing groups on the azide potentially influencing the reaction rate.

Alkynes: Terminal alkynes are the workhorses of CuAAC. They are relatively stable and their small size minimizes steric hindrance.[20] The acidity of the terminal proton is a key factor in the formation of the copper acetylide intermediate.[4] In contrast, the strained cyclooctynes used in SPAAC are inherently less stable due to their ring strain.[18] This high reactivity is the driving force for the reaction but can also lead to lower stability and potential side reactions, particularly with thiols present in biological systems.[16] The structure of the cyclooctyne has been extensively engineered to fine-tune the balance between reactivity and stability.[9]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general method for the bioconjugation of an azide-modified biomolecule with an alkyne-containing reporter molecule.

Materials:

-

Azide-functionalized biomolecule (e.g., protein, nucleic acid)

-

Alkyne-functionalized reporter molecule (e.g., fluorophore, biotin)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper-chelating ligand stock solution (e.g., THPTA or BTTAA, 50 mM in water)[21]

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, 100 mM in water)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

-

In a microcentrifuge tube, dissolve the azide-functionalized biomolecule and the alkyne-functionalized reporter molecule in the reaction buffer.

-

In a separate tube, prepare a premix of the copper catalyst by combining the CuSO₄ stock solution and the copper-chelating ligand stock solution. A typical ratio is 1:5 (Cu:ligand).[22][23]

-

Add the freshly prepared sodium ascorbate solution to the biomolecule/reporter mixture to reduce Cu(II) to the active Cu(I) state.[21][24]

-

Initiate the reaction by adding the copper/ligand premix to the reaction mixture.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).[22]

-

Upon completion, the conjugated product can be purified using standard techniques such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and catalyst.[24]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for the bioconjugation of an azide-modified biomolecule with a strained cyclooctyne-containing reporter molecule.

Materials:

-

Azide-functionalized biomolecule

-

Strained cyclooctyne-functionalized reporter molecule (e.g., DBCO-fluorophore)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the azide-functionalized biomolecule in the reaction buffer in a microcentrifuge tube.

-

Add the strained cyclooctyne-functionalized reporter molecule to the solution. A molar excess of the reporter (e.g., 2-10 fold) is often used to drive the reaction to completion.[7]

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.[8]

-

The reaction typically proceeds to completion without the need for quenching.

-

Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove the unreacted reporter molecule.[7]

Visualizing the Chemistry: Mechanisms and Workflows

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General experimental workflow for bioconjugation using click chemistry.

Caption: Decision tree for selecting between CuAAC and SPAAC.

Conclusion: Selecting the Right "Click" for the Job

The fundamental differences between azides and alkynes in the context of CuAAC and SPAAC present a clear choice for researchers based on the specific demands of their application. CuAAC, with its rapid kinetics and reliance on simple, readily available terminal alkynes, remains a powerhouse for a vast array of ex vivo applications, including drug discovery, materials science, and bioconjugation in controlled environments.[20][25][26] The primary limitation remains the inherent cytotoxicity of the copper catalyst, although the development of sophisticated chelating ligands has significantly mitigated this issue, even enabling some live-cell labeling studies.[10][27][28]

On the other hand, SPAAC has unequivocally emerged as the gold standard for bioorthogonal chemistry in living systems.[7][][30] The elimination of the toxic copper catalyst allows for the seamless application of click chemistry in the complex milieu of live cells and whole organisms, revolutionizing fields such as in vivo imaging, targeted drug delivery, and the study of dynamic biological processes.[31][32] The trade-off for this exceptional biocompatibility is generally slower reaction kinetics and the need for more synthetically complex and potentially less stable strained cyclooctynes.

Ultimately, the decision to employ an azide and a terminal alkyne via CuAAC or an azide and a strained cyclooctyne via SPAAC is a strategic one. By understanding the core principles, quantitative performance, and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions to harness the full potential of click chemistry in their respective fields, pushing the boundaries of what is possible in chemical biology and therapeutic innovation.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Copper-free click chemistry - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. jpt.com [jpt.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bioclone.net [bioclone.net]

- 21. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]

- 22. benchchem.com [benchchem.com]

- 23. jenabioscience.com [jenabioscience.com]

- 24. benchchem.com [benchchem.com]

- 25. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. vectorlabs.com [vectorlabs.com]

- 32. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to Activity-Based Protein Profiling (ABPP) with Iodoacetamide Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes and other proteins within complex biological systems.[1][2][3] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes active site-directed chemical probes to covalently label functional residues, providing a direct readout of protein activity.[1][2][3] This methodology is particularly valuable for identifying and characterizing enzyme inhibitors, discovering novel drug targets, and understanding the functional roles of proteins in health and disease.[3][4]

At the core of ABPP is the activity-based probe (ABP), a small molecule that typically consists of three key components: a reactive group (or "warhead") that forms a covalent bond with a specific amino acid residue in the active site of a target protein, a reporter tag (such as a fluorophore or biotin) for visualization and enrichment, and a linker that connects the reactive group to the reporter tag.[5]

This guide focuses on the use of iodoacetamide-based probes in ABPP. Iodoacetamide (B48618) is an alkylating agent that irreversibly inhibits cysteine peptidases by alkylating the catalytic cysteine residue.[6] In the context of ABPP, iodoacetamide-alkyne (IA-alkyne) probes are widely used to target reactive cysteine residues across the proteome.[5][7] Cysteine is a highly nucleophilic amino acid, and its reactivity is often modulated by the protein's local microenvironment, making it a key player in catalysis, redox sensing, and signal transduction.[8][9]

The general workflow of an iodoacetamide-alkyne ABPP experiment involves the labeling of a proteome with the IA-alkyne probe, followed by the attachment of a reporter tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[5][10] This two-step approach allows for the use of a small, cell-permeable alkyne probe for initial labeling, minimizing steric hindrance, followed by the attachment of a bulkier reporter tag, such as biotin-azide, for subsequent enrichment and analysis.[10]

Experimental Workflows and Logical Relationships

A key application of iodoacetamide-based ABPP is in competitive profiling to identify the targets of small molecule inhibitors. In this setup, a proteome is pre-incubated with a potential inhibitor before being treated with the broad-spectrum IA-alkyne probe. If the inhibitor binds to the active site of a protein, it will block the subsequent labeling by the IA-alkyne probe. By comparing the probe-labeling profiles of inhibitor-treated and vehicle-treated proteomes, specific targets of the inhibitor can be identified through the reduction in probe labeling.[2][3]

Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) is an advanced quantitative proteomic platform that utilizes isotopically labeled cleavable linkers to enable the precise quantification of cysteine reactivity.[7] In a typical isoTOP-ABPP experiment, two proteome samples (e.g., control and treated) are labeled with the IA-alkyne probe. Subsequently, isotopically "light" and "heavy" versions of a biotin-azide linker are attached to the alkyne-tagged proteins of the respective samples via CuAAC. The samples are then combined, and the biotinylated proteins are enriched on streptavidin beads. After on-bead digestion with trypsin, the probe-labeled peptides are released and analyzed by LC-MS/MS. The ratio of the heavy to light isotopic peptides provides a quantitative measure of the change in cysteine reactivity between the two samples.[7]

Quantitative Data Presentation

A major strength of ABPP is its ability to generate quantitative data on protein activity and inhibitor potency. This data is crucial for drug development, enabling the ranking of compounds and the identification of off-target effects.

Table 1: Hypothetical Protein Targets of a Covalent Inhibitor Identified by Competitive ABPP

This table represents example data from a competitive ABPP experiment designed to identify the cellular targets of a hypothetical covalent inhibitor, KC01. Proteins with a significant fold change (Vehicle/KC01 > 2.5) are considered potential targets.

| Protein Name | Gene Name | UniProt ID | Function | Fold Change (Vehicle/KC01) | p-value |

| Caspase-3 | CASP3 | P42574 | Apoptosis | 15.2 | < 0.001 |

| Thioredoxin | TXN | P10599 | Redox Regulation | 8.7 | < 0.005 |

| Peroxiredoxin-1 | PRDX1 | Q06830 | Peroxide detoxification | 5.4 | < 0.01 |

| Glutathione S-transferase P | GSTP1 | P09211 | Detoxification | 3.1 | < 0.05 |

| Protein disulfide-isomerase | P4HB | P07237 | Protein folding | 1.8 | > 0.05 |

| 14-3-3 protein sigma | SFN | P31947 | Signal Transduction | 1.2 | > 0.05 |

This is a hypothetical table created for illustrative purposes based on the principles of competitive ABPP.[2]

Table 2: IC50 Values of 4-oxo-β-lactam Inhibitors Determined by Competitive ABPP

This table presents the half-maximal inhibitory concentration (IC50) values for a series of 4-oxo-β-lactam compounds against Dipeptidyl Peptidases 8 and 9 (DPP8 and DPP9), as determined by competitive ABPP.[11] Lower IC50 values indicate higher potency.

| Compound | DPP8 IC50 (nM) | DPP9 IC50 (nM) |

| 6 | 25 ± 5 | 110 ± 20 |

| 7 | 19 ± 3 | 85 ± 15 |

| 8 | 45 ± 8 | > 1000 |

Data sourced from a study on 4-oxo-β-lactams.[11]

Application in Elucidating Signaling Pathways

Iodoacetamide-based ABPP is a powerful tool for investigating signaling pathways that are regulated by cysteine modifications, particularly those involving redox signaling. Reactive oxygen species (ROS) can act as signaling molecules by reversibly oxidizing specific cysteine residues in proteins, thereby altering their function.[12] ABPP can be used to identify these redox-sensitive cysteines and to understand how their modification contributes to the regulation of signaling cascades such as the NF-κB and MAPK pathways.[12][13]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the immune response, inflammation, and cell survival.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.[14] ROS have been shown to modulate NF-κB signaling at multiple levels, including the direct oxidation of cysteine residues on NF-κB proteins, which can inhibit their DNA binding ability.[12] Iodoacetamide ABPP can be employed to identify such functionally important, redox-sensitive cysteines within the NF-κB pathway, providing insights into the molecular mechanisms of redox regulation in inflammation and disease.

Detailed Experimental Protocols

The following is a synthesized, step-by-step protocol for a competitive iodoacetamide-alkyne ABPP experiment.

Protocol 1: Competitive ABPP for Target Identification in Cultured Cells

1. Cell Culture and Treatment

1.1. Culture human cancer cells (e.g., HeLa) to 80-90% confluency. 1.2. Treat cells with the desired concentration of the test inhibitor (e.g., 10 µM in DMSO) or vehicle (DMSO) in serum-free media for 1-2 hours at 37°C.

2. Proteome Lysate Preparation

2.1. Harvest cells by scraping and wash with cold PBS. 2.2. Lyse cells by sonication in lysis buffer (e.g., PBS with 0.1% SDS and protease inhibitors). 2.3. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. 2.4. Collect the supernatant and determine the protein concentration using a BCA assay.

3. Probe Labeling

3.1. Dilute 1 mg of protein from each lysate (vehicle and inhibitor-treated) to a final concentration of 1 mg/mL in PBS. 3.2. Add the iodoacetamide-alkyne (IA-alkyne) probe to a final concentration of 100 µM. 3.3. Incubate for 1 hour at room temperature, protected from light.

4. Click Chemistry Reaction

4.1. To the labeled lysate, add the following pre-mixed click chemistry reagents in order:

- Biotin-azide (final concentration 100 µM)

- Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

- CuSO4 (final concentration 1 mM) 4.2. Incubate for 1 hour at room temperature.

5. Enrichment of Labeled Proteins

5.1. Pre-wash streptavidin-agarose beads with PBS. 5.2. Add the bead slurry to the reaction mixture and incubate for 1 hour at room temperature with rotation. 5.3. Pellet the beads by centrifugation and discard the supernatant. 5.4. Wash the beads sequentially with PBS + 0.5% SDS, PBS, and finally with 50 mM ammonium (B1175870) bicarbonate to remove non-specifically bound proteins.

6. On-Bead Digestion

6.1. Resuspend the beads in 50 mM ammonium bicarbonate. 6.2. Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. 6.3. Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark. 6.4. Add sequencing-grade trypsin and incubate overnight at 37°C with shaking. 6.5. Collect the supernatant containing the digested peptides.

7. Sample Preparation for LC-MS/MS

7.1. Acidify the peptide mixture with formic acid. 7.2. Desalt the peptides using a C18 StageTip or equivalent. 7.3. Elute the peptides and dry them in a vacuum centrifuge. 7.4. Resuspend the peptides in a suitable buffer for LC-MS/MS analysis.

8. Data Analysis

8.1. Analyze the samples by LC-MS/MS. 8.2. Use a proteomics software suite to identify and quantify the peptides. 8.3. Calculate the fold change in peptide abundance between the vehicle and inhibitor-treated samples to identify proteins with significantly reduced probe labeling.

Conclusion

Activity-based protein profiling with iodoacetamide probes is a versatile and powerful technology for functional proteomics and drug discovery. By providing a direct measure of protein activity and enabling the identification of inhibitor targets in a native biological context, this methodology offers significant advantages over traditional biochemical and proteomic approaches. The continued development of novel probes, advanced quantitative platforms like isoTOP-ABPP, and sophisticated data analysis workflows will further expand the utility of this technique in elucidating complex biological processes and accelerating the development of new therapeutics.

References

- 1. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 7. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative reactivity profiling predicts functional cysteines in proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK pathway antibodies from GeneTex available [bio-connect.nl]

- 11. researchgate.net [researchgate.net]

- 12. Crosstalk of reactive oxygen species and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy [mdpi.com]

- 14. chumontreal.qc.ca [chumontreal.qc.ca]

Methodological & Application

Application Notes and Protocols for Cysteine-Targeted Protein Labeling Using Iodoacetamide Azide for Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The specific labeling of proteins is a cornerstone of chemical biology and proteomics, enabling the investigation of protein function, interactions, and localization. Iodoacetamide (B48618) azide (B81097) is a versatile reagent for covalently modifying cysteine residues within proteins. This reagent contains an iodoacetamide group that selectively reacts with the thiol group of cysteine residues, and a terminal azide group that serves as a bioorthogonal handle. This azide handle can then be utilized in a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction to conjugate a variety of reporter tags, such as biotin (B1667282) or fluorophores, for downstream analysis by mass spectrometry, fluorescence imaging, or Western blotting.[1]

This application note provides a detailed protocol for the labeling of proteins with iodoacetamide azide and subsequent analysis by mass spectrometry. It is intended for researchers in academia and industry who are interested in targeted protein modification and quantitative proteomics.

Principle of the Method

The labeling strategy involves a two-step process:

-

Alkylation of Cysteine Residues: Proteins are first treated with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to break disulfide bonds and expose free cysteine thiols. Subsequently, this compound is added to specifically alkylate the free thiol groups, forming a stable thioether bond.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified protein is then reacted with an alkyne-containing reporter molecule (e.g., biotin-alkyne for affinity purification or a fluorescent alkyne for imaging) in the presence of a copper(I) catalyst. This "click" reaction forms a stable triazole linkage, covalently attaching the reporter to the protein.

Data Presentation

The following table summarizes the key quantitative data associated with the labeling of cysteine residues with this compound followed by click chemistry with biotin-alkyne.

| Parameter | Value | Notes |

| Monoisotopic Mass of this compound | ~184.93 Da | C₂H₄IN₃O |

| Monoisotopic Mass of Biotin-Alkyne | ~281.12 Da | C₁₃H₁₉N₃O₂S[2] |

| Mass Shift of Cysteine Residue (Alkylation) | +57.02 Da | After reaction with iodoacetamide moiety. |

| Total Mass Shift of Cysteine Residue (Post-Click) | ~338.14 Da | Sum of the mass of the acetamide-azide linker and biotin-alkyne minus the mass of the alkyne proton. |

| Typical Cysteine Alkylation Efficiency | >95% | Efficiency can be influenced by factors such as reagent concentrations, pH, and temperature.[3] |

| Common Side Reactions | Alkylation of methionine, lysine, histidine, and the peptide N-terminus.[3][4][5] | Can be minimized by optimizing reaction conditions (e.g., pH, reagent stoichiometry). |

Experimental Protocols

Protocol 1: In-Solution Reduction and Alkylation of Proteins

This protocol describes the labeling of proteins in a solution format.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

This compound solution (freshly prepared in a compatible solvent like DMSO or DMF and protected from light)

-

Urea (B33335) (optional, for protein denaturation)

-

Ammonium bicarbonate solution (50 mM)

-

Quenching reagent (e.g., DTT or L-cysteine)

Procedure:

-

Protein Denaturation and Reduction:

-

For denaturing conditions, add urea to the protein sample to a final concentration of 8 M.

-

Add DTT to a final concentration of 10 mM (or TCEP to 5 mM).

-

Incubate the sample at 56°C for 30 minutes.

-

Allow the sample to cool to room temperature.

-

-

Alkylation with this compound:

-

Add freshly prepared this compound solution to a final concentration of 20-50 mM. A 2 to 5-fold molar excess over the reducing agent is recommended.

-

Incubate the reaction in the dark at room temperature for 30-60 minutes.

-

-

Quenching the Reaction:

-

Quench the excess this compound by adding DTT to a final concentration of 20 mM or L-cysteine to a final concentration of 50 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Cleanup:

-

Remove excess reagents by protein precipitation (e.g., with acetone (B3395972) or trichloroacetic acid), dialysis, or using desalting columns.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an alkyne-reporter to the azide-labeled protein.

Materials:

-

Azide-labeled protein sample

-

Alkyne-reporter (e.g., biotin-alkyne, fluorescent alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water or DMSO)

-

Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 300 mM in water)

-

PBS buffer (pH 7.4)

Procedure:

-

Prepare the Reaction Mixture:

-

In a microfuge tube, combine the following in order:

-

Azide-labeled protein solution

-

PBS buffer

-

Alkyne-reporter (final concentration typically 20-100 µM)[6]

-

THPTA ligand solution (final concentration 1 mM)

-

Copper(II) sulfate solution (final concentration 1 mM)

-

-

-

Initiate the Click Reaction:

-

Add freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.[6]

-

Vortex the mixture briefly.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1 hour, protected from light.

-

-

Sample Preparation for Mass Spectrometry:

-

The click-labeled protein is now ready for downstream processing, which may include:

-

Protein precipitation to remove click chemistry reagents.

-

SDS-PAGE separation followed by in-gel digestion.

-

In-solution digestion with trypsin or another protease.

-

Affinity purification if a biotin-alkyne reporter was used.

-

Desalting of the resulting peptides before LC-MS/MS analysis.

-

-

Visualizations

Signaling Pathway: Cysteine Alkylation and Click Chemistry

Caption: Reaction scheme for protein labeling.

Experimental Workflow

Caption: Workflow for protein labeling and analysis.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Biotin alkyne | C13H19N3O2S | CID 89434015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

A Comprehensive Guide to Utilizing Iodoacetamide Azide for In-Lysate Cysteine Labeling

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Iodoacetamide (B48618) azide (B81097) is a versatile chemical probe designed for the selective labeling of cysteine residues within proteins. This reagent is particularly valuable in the field of chemical proteomics for identifying and quantifying reactive cysteines, which are often involved in critical cellular processes such as redox signaling, enzymatic catalysis, and protein-protein interactions.

The key feature of iodoacetamide azide is its bifunctional nature. It possesses an iodoacetamide moiety that irreversibly alkylates the thiol group of cysteine residues. Additionally, it contains an azide group that serves as a bioorthogonal handle for subsequent "click chemistry" reactions. This allows for the attachment of various reporter tags, such as fluorophores or biotin, enabling the detection, enrichment, and identification of labeled proteins.